2-(4-Methoxyphenoxy)-4-methylaniline
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Overview
Description
2-(4-Methoxyphenoxy)-4-methylaniline is an organic compound characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety
Scientific Research Applications
2-(4-Methoxyphenoxy)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
Target of Action
A structurally similar compound, (1s,3r,4s,5s,7s)-4-{[2-(4-methoxyphenoxy)-2-methylpropanoyl]amino}adamantane-1-carboxamide, has been shown to interact with the corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .
Mode of Action
It is known that the sodium salt of a similar compound, 2-(4-methoxyphenoxy)propanoic acid, has been shown to reduce the sweet intensity ratings of various sweeteners, suggesting a potential inhibitory effect on sweet taste receptors .
Biochemical Pathways
A study on a related compound, 6-((2-hydroxy-4-methoxyphenoxy) carbonyl) phenazine-1-carboxylic acid (hcpca), extracted from streptomyces kebangsaanensis, showed antimicrobial activity, suggesting potential involvement in microbial biochemical pathways .
Result of Action
A structurally similar compound, 2-(4-methoxyphenoxy)propanoic acid, has been shown to reduce the sweet intensity ratings of various sweeteners, suggesting a potential inhibitory effect on sweet taste receptors .
Biochemical Analysis
Biochemical Properties
It is known that the compound has been used in the study of sweetness inhibition . The compound appears to interact with sweet taste receptors, reducing the intensity of sweetness in various sweeteners . This suggests that 2-(4-Methoxyphenoxy)-4-methylaniline may interact with proteins or enzymes involved in taste perception.
Cellular Effects
Its role as a sweetness inhibitor suggests that it may influence cell function by interacting with cell signaling pathways related to taste perception .
Molecular Mechanism
It is suggested that it may act as a competitive inhibitor of sweet taste, possibly by binding to sweet taste receptors and preventing them from interacting with sweeteners .
Metabolic Pathways
It is known that the compound is a derivative of 2-(4-methoxyphenoxy)propionic acid, which has been studied for its sweetness inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4-methylaniline typically involves the reaction of 4-methoxyphenol with 4-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 4-methoxyphenol is reacted with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of 4-methylaniline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)propanoic acid
- 2-(4-Methoxyphenoxy)methylphenyl
- 4-(4-Methoxyphenoxy)piperidine hydrochloride
Uniqueness
2-(4-Methoxyphenoxy)-4-methylaniline is unique due to the presence of both methoxy and phenoxy groups attached to a methylaniline core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-8-13(15)14(9-10)17-12-6-4-11(16-2)5-7-12/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUQMCNXDDAOKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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